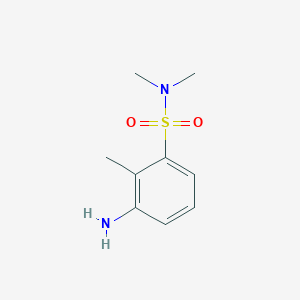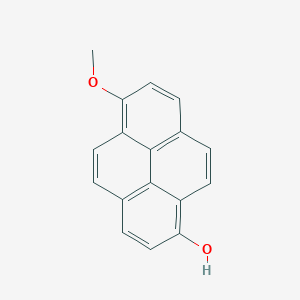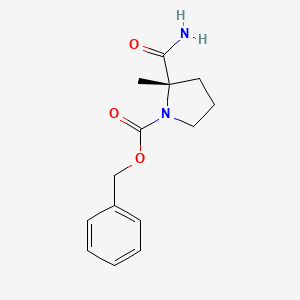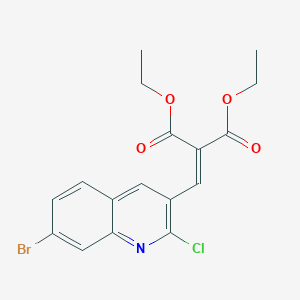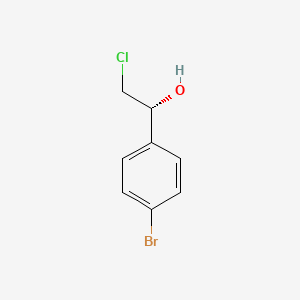
(1R)-1-(4-bromophenyl)-2-chloroethanol
Descripción general
Descripción
“(1R)-1-(4-bromophenyl)-2-chloroethanol” is a chemical compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “(1R)-1-(4-bromophenyl)-2-chloroethanol” is 1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of “(1R)-1-(4-bromophenyl)-2-chloroethanol” is predicted to be approximately 329.1° C at 760 mmHg . The compound has a predicted density of 1.6 g/cm3 and a refractive index of n20D 1.59 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
One application of compounds like (1R)-1-(4-bromophenyl)-2-chloroethanol is in asymmetric synthesis, where chiral methyl groups play a crucial role. For instance, in the study by Lüthy, Rétey, & Arigoni (1969), the formation of enantiomers through careful oxidation processes is explored, highlighting the importance of chirality in chemical synthesis.
Optoelectronic and Charge Transport Properties
Another application involves investigating the optoelectronic and charge transport properties of compounds similar to (1R)-1-(4-bromophenyl)-2-chloroethanol. A study by Shkir et al. (2019) focuses on the structural and electronic properties of chalcone derivatives, which are crucial for developing semiconductor devices.
Dissociative Double Ionization Studies
The dissociative double ionization of molecules like 1-bromo-2-chloroethane, a close relative of (1R)-1-(4-bromophenyl)-2-chloroethanol, has been studied under intense femtosecond laser fields. Research by Yang et al. (2011) delves into the ionization processes and kinetics, contributing to the understanding of molecular behavior under high-energy conditions.
Chiral Catalyst Development
Compounds related to (1R)-1-(4-bromophenyl)-2-chloroethanol are used in the development of chiral catalysts. For example, Qin et al. (2011) have investigated a dirhodium catalyst derived from a similar compound for enantioselective reactions, highlighting its potential in organic synthesis.
Rotational Isomerism and Spectroscopy
The study of rotational isomerism using spectroscopic techniques is another area where similar compounds are applied. Research by Koda, Matsui, & Nomura (1989) on 1-bromo-2-chloroethane, a related molecule, provides insights into molecular dynamics and conformations.
X-ray Crystallography
The use of (1R)-1-(4-bromophenyl)-2-chloroethanol analogs in X-ray crystallography for structural determination is also notable. Bhumannavar (2021) has conducted structural confirmation of similar compounds using spectroscopic techniques and density functional theory.
Propiedades
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKYBZRHPFKQX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



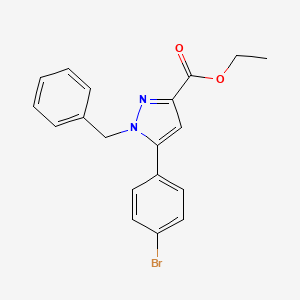

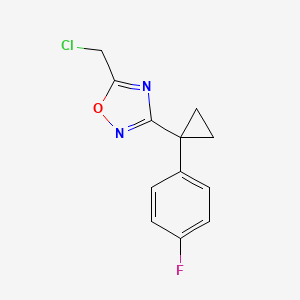

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3183700.png)
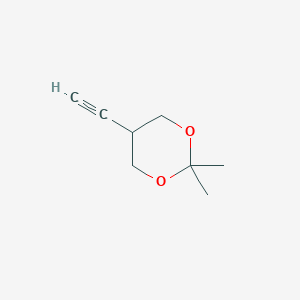
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)
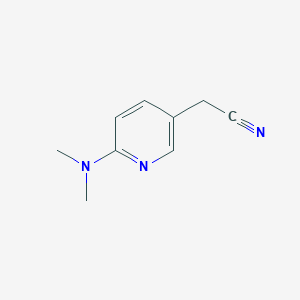
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B3183734.png)
